molecular formula HNO B088944 Nitroxyl CAS No. 14332-28-6

Nitroxyl

Cat. No.: B088944
CAS No.: 14332-28-6
M. Wt: 31.014 g/mol
InChI Key: ODUCDPQEXGNKDN-UHFFFAOYSA-N
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Description

Nitroxyl (HNO) is a reactive nitrogen species and the one-electron-reduced form of nitric oxide. It is a gaseous molecule with unique pharmacological functions distinct from those of nitric oxide. This compound has attracted attention due to its unique pharmacological activity, such as enhancement of cardiac contractility, and it is considered a therapeutic candidate for cardiovascular disease and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitroxyl can be generated through various methods. One common laboratory method involves the use of Angeli’s salt (sodium trioxodinitrate) which decomposes to release this compound under physiological conditions. Another method involves the use of Piloty’s acid derivatives, which release this compound via deprotonation of their hydroxyl group under basic conditions .

Industrial Production Methods

Industrial production of this compound is not as common due to its high reactivity and instability. research is ongoing to develop more stable this compound donors that can be used in industrial applications.

Chemical Reactions Analysis

Types of Reactions

Nitroxyl undergoes various types of reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nitroxyl has several scientific research applications:

Mechanism of Action

Nitroxyl exerts its effects through various molecular targets and pathways. It reacts with thiols, phosphines, and metal-containing proteins, leading to the formation of various nitrosylated products. These reactions can modulate cellular signaling pathways and have therapeutic effects in cardiovascular diseases and cancer .

Comparison with Similar Compounds

Similar Compounds

    Nitric oxide (NO): Nitroxyl is the one-electron-reduced form of nitric oxide.

    Hydroxylamine (NH2OH): this compound can be reduced to hydroxylamine.

    Angeli’s salt (sodium trioxodinitrate): A common this compound donor.

Uniqueness

This compound is unique due to its distinct pharmacological functions and high reactivity with biological molecules. Unlike nitric oxide, this compound enhances cardiac contractility and has potential therapeutic effects in cardiovascular diseases and cancer .

Properties

CAS No.

14332-28-6

Molecular Formula

HNO

Molecular Weight

31.014 g/mol

IUPAC Name

nitroxyl

InChI

InChI=1S/HNO/c1-2/h1H

InChI Key

ODUCDPQEXGNKDN-UHFFFAOYSA-N

SMILES

N=O

Canonical SMILES

N=O

14332-28-6

Synonyms

azanone
HNO compound
nitrosyl hydride
nitroxide
nitroxide radical
nitroxyl

Origin of Product

United States

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